molecular formula C7H5F3N2O B12098555 6-Amino-4-(trifluoromethyl)nicotinaldehyde

6-Amino-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B12098555
M. Wt: 190.12 g/mol
InChI Key: CRCWQWXTXUYZRI-UHFFFAOYSA-N
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Description

6-Amino-4-(trifluoromethyl)nicotinaldehyde: 6-(Trifluoromethyl)nicotinaldehyde , is a heterocyclic compound with the chemical formula C₇H₄F₃NO It features a pyridine ring substituted with an amino group and a trifluoromethyl (CF₃) group at different positions

Preparation Methods

a. Synthetic Routes: The synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common synthetic route is as follows:

    Formation of Intermediate 6-(Trifluoromethyl)pyridin-3-ylmethanol:

b. Industrial Production Methods: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above. specific details regarding large-scale production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

6-Amino-4-(trifluoromethyl)nicotinaldehyde can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: The amino group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: The major products formed during these reactions will vary based on the specific reaction conditions.

Scientific Research Applications

a. Chemistry:

    Building Block: Researchers use 6-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block for the synthesis of more complex molecules.

    Fluorinated Ligands: Its trifluoromethyl group makes it valuable for ligand design in coordination chemistry.

b. Biology and Medicine:

    Drug Discovery: The compound’s unique structure may inspire drug design efforts.

    Biological Studies: Researchers investigate its interactions with biological targets.

c. Industry:

    Agrochemicals: It may find applications in crop protection chemicals.

    Materials Science: Its fluorinated moiety could contribute to novel materials.

Mechanism of Action

The exact mechanism by which 6-Amino-4-(trifluoromethyl)nicotinaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 6-Amino-4-(trifluoromethyl)nicotinaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12)

InChI Key

CRCWQWXTXUYZRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C=O)C(F)(F)F

Origin of Product

United States

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